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Executive Summary

6-Bromobenzo[d]isothiazole (CAS: 877265-23-1) is a halogenated heteroaromatic scaffold
increasingly utilized in medicinal chemistry for the synthesis of biaryl systems via palladium-
catalyzed cross-coupling.[1] Unlike its more common isomer, 6-bromobenzo[d]thiazole, the
isothiazole core contains a reactive nitrogen-sulfur (N-S) bond, imparting unique electronic
properties and metabolic liabilities that can be leveraged for prodrug strategies or specific
binding interactions.

This guide provides a definitive characterization of the compound, a self-validating synthesis
protocol, and a critical performance comparison against its thiazole analog to aid in scaffold
selection.

Chemical Identity & Structural Analysis[2]

The positioning of the bromine atom at C-6 combined with the 1,2-benzisothiazole core creates
a distinct electronic profile. The C-6 position is electronically activated for oxidative addition by
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the electron-withdrawing nature of the adjacent heterocycle, making it a superior substrate for
room-temperature Suzuki-Miyaura couplings compared to unactivated aryl bromides.

Feature Specification
Systematic Name 6-Bromobenzo[d]isothiazole
CAS Number 877265-23-1

Molecular Formula

Molecular Weight 214.08 g/mol
SMILES Brclccc2nscc2cl
Key Moiety N-S bond (Isothiazole ring)

Synthesis & Purity Profiling
Mechanistic Route Selection

While various routes exist, the most robust and scalable method involves the oxidative
cyclization of 2-fluoro-4-bromobenzaldehyde using elemental sulfur and ammonia. This route is
preferred over the thiosalicylamide cyclization because it avoids the use of unstable sulfenyl
chloride intermediates.

Causality of Choice:

e 2-Fluoro-4-bromobenzaldehyde: The fluorine atom is highly susceptible to nucleophilic
aromatic substitution (

) by the sulfur/ammonia species due to the ortho-formyl group's electron-withdrawing effect.

o Elemental Sulfur (

): Acts as the sulfur source in situ, avoiding the handling of malodorous thiols.

Experimental Protocol (Self-Validating System)

Objective: Synthesize 6-Bromobenzo[d]isothiazole on a 10 mmol scale.
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Reagents:

2-Fluoro-4-bromobenzaldehyde (2.03 g, 10 mmol)

Sulfur powder (

) (0.35 g, 11 mmol eq. of S)

Ammonium hydroxide (28% aq., 15 mL)

DMF (Dimethylformamide) (10 mL)
Step-by-Step Workflow:

o Charge: In a pressure tube or autoclave, dissolve 2-fluoro-4-bromobenzaldehyde and sulfur
powder in DMF.

o Activation: Add aqueous ammonium hydroxide. Seal the vessel immediately to prevent
ammonia loss.

o Reaction: Heat the mixture to 100°C for 12—16 hours.

o Checkpoint: The reaction mixture will turn dark orange/brown. TLC (Hexane/EtOAc 9:1)
should show consumption of the aldehyde (

) and formation of a new spot (
).
o Workup: Cool to room temperature. Pour into ice-water (100 mL).
o Validation: A precipitate should form. If not, extract with Ethyl Acetate (3 x 30 mL).
 Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in
Hexanes).

Synthesis Pathway Visualization
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Caption: One-pot synthesis via nucleophilic aromatic substitution and oxidative cyclization.

Spectroscopic Characterization Guide

To ensure the identity of the product and distinguish it from the 5-bromo isomer or the thiazole
analog, use the following spectroscopic markers.

Nuclear Magnetic Resonance (NMR)
The defining feature of the benzo[d]isothiazole ring is the proton at the C-3 position.
e HNMR (400 MHz,

):

o

8.98 (s, 1H, H-3): This sharp singlet is diagnostic. In the benzothiazole isomer, the C-2
proton usually appears slightly upfield (~8.8 ppm).

o

8.05 (d,

Hz, 1H, H-7): The proton between the Br and the N-S ring fusion.

o

7.85 (d,

Hz, 1H, H-4).

o

7.58 (dd,

Hz, 1H, H-5).

Mass Spectrometry[2]
e MS (ESI+):

213.9/215.9
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o Pattern: A 1:1 isotopic ratio confirms the presence of a single bromine atom.

Comparative Performance Analysis

The choice between 6-Bromobenzo[d]isothiazole and its isomer 6-Bromobenzo[d]thiazole is

critical in drug design.

Performance Matrix

6-

6-

Implications for

Parameter Bromobenzo[d]isot Bromobenzo[d]thia
) Research
hiazole zole
Isothiazole has a
N-S bond (1,2- C-S bond (1,3- )
Core Structure N N weaker heterocyclic
position) position)

bond.[2]

Metabolic Stability

Moderate (Susceptible

to reductive cleavage)

High (Very stable ring

system)

Isothiazole can act as
a "masked"
thiol/amine

pharmacophore.

Basicity (

of

~-0.5 (Less Basic)

~ 1.2 (More Basic)

Thiazole is more likely
to be protonated at

physiological pH.

Suzuki Coupling Yield

85-95% (High

reactivity)

75-85%

The isothiazole ring is
more electron-
deficient, activating
the C-Br bond.

H-Bonding

N is a weak acceptor

N is a moderate

acceptor

Affects binding affinity

in enzyme pockets.

Reactivity Visualization (Suzuki Coupling)
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The isothiazole ring exerts a stronger electron-withdrawing effect than the thiazole, making the
C-6 bromine more labile towards oxidative addition by Palladium(0).

Isothiazole Activation (Superior)  Thiazole Activation (Standard)

6-Bromobenzo[d]isothiazole 6-Bromobenzo[d]thiazole
trong e- withdrawal oderate e- withdrawal
Pd(0) Oxidative Addition Pd(0) Oxidative Addition
(Fast) (Moderate)
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Caption: Electronic activation comparison for Pd-catalyzed cross-coupling reactions.

Applications & Handling
Primary Applications

o Biaryl Synthesis: Used as the electrophile in Suzuki-Miyaura coupling to attach the

isothiazole core to aryl boronic acids.

e C-3 Functionalization: The C-3 proton is acidic enough to be lithiated (using n-BuLi at -78°C),
allowing for the introduction of electrophiles (e.g., esters, aldehydes) at the 3-position after or
before the bromine is reacted, depending on protecting group strategies.

Storage & Stability

» Light Sensitivity: Store in amber vials. Halogenated heterocycles can undergo photolytic
debromination over long periods.

o Temperature: 2—8°C is recommended to prevent slow hydrolysis or ring opening, although
the solid is generally stable at room temperature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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